N-methyl-n-benzylnitrosamine

Catalog No.
S581540
CAS No.
937-40-6
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-n-benzylnitrosamine

CAS Number

937-40-6

Product Name

N-methyl-n-benzylnitrosamine

IUPAC Name

N-benzyl-N-methylnitrous amide

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c1-10(9-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

NGXUJKBJBFLCAR-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)N=O

solubility

0.03 M

Synonyms

methylbenzylnitrosamine, N-methyl-N-nitrosobenzylamine, N-nitrosomethylbenzylamine, nitrosobenzylmethylamine, NMBzA

Canonical SMILES

CN(CC1=CC=CC=C1)N=O

The exact mass of the compound N-methyl-n-benzylnitrosamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-methyl-n-benzylnitrosamine (CAS 937-40-6), also known as NMBA, is an asymmetrical N-nitrosamine compound characterized by the presence of both a methyl and a benzyl group attached to the nitroso-amine functionality. This structural feature is central to its use as a research tool. It is a well-established animal carcinogen primarily used in toxicology and cancer research to investigate the mechanisms of carcinogenesis, particularly to induce tumors in laboratory animals for model system studies. Its primary value lies in its distinct metabolic activation pathway and resulting organ-specific effects, which differ from simpler, symmetrical nitrosamines.

Substituting N-methyl-n-benzylnitrosamine (NMBA) with more common, symmetrical nitrosamines like N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA) is scientifically invalid for specific research goals. The asymmetrical structure of NMBA results in differential metabolic activation at the α-carbon of the methyl versus the benzyl group. This leads to a unique profile of DNA adduct formation and, critically, a distinct pattern of organ-specific carcinogenicity, most notably targeting the esophagus in rat models. In contrast, NDMA primarily induces liver tumors. Therefore, for studies focused on esophageal carcinogenesis or investigating how different alkyl/aryl groups influence metabolic fate and carcinogenic outcomes, NMBA is the required, non-interchangeable tool.

Demonstrates Unique Organ-Specific Carcinogenicity Not Seen with NDMA

The primary procurement driver for N-methyl-n-benzylnitrosamine (NMBA) is its distinct organotropism. In studies with Wistar rats, NMBA administration results in extensive DNA methylation specifically in the esophagus. Four hours post-injection, the concentration of the key promutagenic adduct O6-methylguanine was found to be nine times higher in esophageal DNA than in hepatic DNA. This contrasts sharply with the activity of N-nitrosodimethylamine (NDMA), which is known to be a potent hepatocarcinogen, primarily targeting the liver.

Evidence DimensionConcentration of O6-methylguanine in DNA (4h post-injection)
Target Compound Data9x higher in esophagus DNA compared to liver DNA
Comparator Or BaselineN-nitrosodimethylamine (NDMA) primarily targets the liver for tumor induction.
Quantified Difference9-fold preferential adduct formation in esophageal tissue vs. liver for NMBA.
ConditionsSingle i.v. injection (2.5 mg/kg) in male Wistar rats.

This specific targeting makes NMBA an essential and non-interchangeable tool for researchers developing and studying models of esophageal cancer.

Enables Study of Differential Metabolic Activation Pathways Unavailable with Symmetrical Analogs

The asymmetrical structure of NMBA allows for the investigation of competitive metabolic α-hydroxylation, the rate-limiting step for activation. Research on α-acetoxy derivatives, which chemically model the metabolic intermediates, shows that the compound yielding a methylating species (from hydroxylation at the benzyl carbon) is far more mutagenic than the compound yielding a benzylating species (from hydroxylation at the methyl carbon). This functional difference between the two potential activation sites cannot be studied using symmetrical nitrosamines like N-nitrosodimethylamine or N-nitrosodibenzylamine, which only have one type of α-carbon.

Evidence DimensionMutagenicity of metabolic intermediates
Target Compound DataThe intermediate leading to methylation is significantly more mutagenic than the intermediate leading to benzylation.
Comparator Or BaselineSymmetrical nitrosamines (e.g., NDMA, N-nitrosodibenzylamine) offer only a single, uniform metabolic activation pathway.
Quantified DifferenceQualitative but fundamental difference in available metabolic pathways for study.
ConditionsIn vitro mutagenicity and cytotoxicity assay in V79 Chinese hamster cells.

For researchers studying structure-activity relationships in nitrosamine metabolism, NMBA provides a required model system to dissect how different substituents direct bioactivation and toxicity.

Defined Pharmacokinetics for Reproducible In Vivo Studies

Reproducibility in animal studies requires well-characterized pharmacokinetic behavior. N-methyl-n-benzylnitrosamine exhibits predictable, first-order kinetics in serum. In rats, following intravenous injection, the compound has a measured serum half-life of 35 minutes. This defined clearance rate provides a reliable baseline for dosing calculations and for comparing the exposure-response relationships between different studies or model systems. While pharmacokinetic data exists for many nitrosamines, this specific value for NMBA is critical for designing experiments that depend on precise and reproducible systemic exposure.

Evidence DimensionSerum half-life
Target Compound Data35 minutes
Comparator Or BaselineGeneral requirement for known PK parameters in reproducible in vivo research.
Quantified DifferenceProvides a specific, quantitative parameter for experimental design.
ConditionsIn male Wistar rats after a single i.v. injection.

Procuring a compound with a well-documented pharmacokinetic profile like NMBA reduces experimental variability and enhances the reliability and reproducibility of in vivo study results.

Developing and Validating Models of Esophageal Carcinogenesis

Based on its demonstrated ability to preferentially form high concentrations of pro-mutagenic DNA adducts in the esophagus, NMBA is the compound of choice for inducing esophageal tumors in rodent models. This is essential for preclinical testing of potential chemotherapeutics or chemopreventive agents targeted at this specific cancer type.

Investigating Mechanisms of Organ-Specific Metabolic Activation

The compound's asymmetrical structure is ideal for studies aimed at understanding why certain carcinogens target specific tissues. Researchers can use NMBA to explore the expression and activity of specific cytochrome P450 isozymes in the esophagus versus the liver, explaining the observed nine-fold difference in DNA adduct formation.

Structure-Activity Relationship (SAR) Studies in Nitrosamine Toxicology

NMBA serves as a critical tool for SAR studies. By comparing its biological activity to that of symmetrical analogs like NDMA (dimethyl) and N-nitrosodibenzylamine (dibenzyl), researchers can directly assess how the interplay between a small alkyl group (methyl) and a larger aralkyl group (benzyl) influences metabolic fate, DNA reactivity, and carcinogenic potency.

XLogP3

1.6

LogP

1.55 (LogP)

UNII

H81CGI9K6Z

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

937-40-6

Wikipedia

N-Nitrosomethylbenzylamine

Dates

Last modified: 08-15-2023

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